molecular formula C16H27BN2O5 B13832935 Boc-2-Aminopyridine-4-boronicacidpinacolester

Boc-2-Aminopyridine-4-boronicacidpinacolester

Cat. No.: B13832935
M. Wt: 338.2 g/mol
InChI Key: ZVYRJZWPPRVOAH-UHFFFAOYSA-N
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Description

Boc-2-Aminopyridine-4-boronicacidpinacolester: is a boronic acid derivative that is widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The compound has the molecular formula C16H27BN2O5 and a molecular weight of 338.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production methods for Boc-2-Aminopyridine-4-boronicacidpinacolester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Boc-2-Aminopyridine-4-boronicacidpinacolester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Catalysts: Palladium complexes (e.g., Pd(PPh3)4)

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: Boc-2-Aminopyridine-4-boronicacidpinacolester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are common in many natural products and pharmaceuticals .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are important in cancer treatment .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of Boc-2-Aminopyridine-4-boronicacidpinacolester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic acid pinacol ester and the halide substrate by the palladium catalyst .

Comparison with Similar Compounds

  • 2-Aminopyridine-4-boronic acid pinacol ester
  • 3-Pyridineboronic acid pinacol ester
  • 4-Aminophenylboronic acid hydrochloride
  • 3-Aminophenylboronic acid
  • 4-Nitrophenylboronic acid

Uniqueness: Boc-2-Aminopyridine-4-boronicacidpinacolester is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .

Properties

Molecular Formula

C16H27BN2O5

Molecular Weight

338.2 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]borinic acid

InChI

InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-10-11(8-9-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20)

InChI Key

ZVYRJZWPPRVOAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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